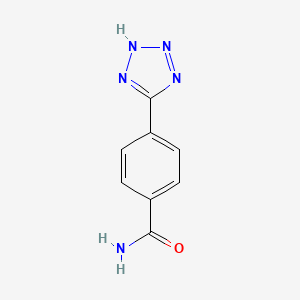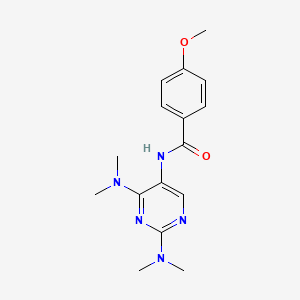
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, two dimethylamino groups, a methoxy group, and a benzamide group. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating dimethylamino groups and the electron-withdrawing benzamide group . These groups could potentially make the compound more reactive towards electrophiles.Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
One of the primary scientific research applications of pyrimidine derivatives, including compounds similar to N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-methoxybenzamide, is their antibacterial and antifungal activities. A study showcased the synthesis of new pyrimidine derivatives via an electrochemical method and evaluated their activities against both Gram-positive and Gram-negative bacteria, as well as a pathogenic fungus. The compounds exhibited significant activity, highlighting their potential as antibacterial and antifungal agents (Khan et al., 2015).
Antiproliferative Activity
Another significant application of pyrimidine derivatives is in cancer research. For example, the compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was synthesized and studied for its crystal structure, antiproliferative activity, and molecular docking analysis. It showed promising anticancer activity against various cancer cell lines, indicating the potential of pyrimidine derivatives in developing new anticancer therapies (Huang et al., 2020).
Anti-Inflammatory and Analgesic Agents
Pyrimidine derivatives have also been explored for their potential as anti-inflammatory and analgesic agents. Novel compounds synthesized from visnaginone and khellinone exhibited COX-1/COX-2 inhibitory activities, analgesic, and anti-inflammatory effects, suggesting their utility in developing treatments for inflammation and pain (Abu‐Hashem et al., 2020).
DFT Studies and Quantum Chemical Calculations
The synthesis and quantum chemical calculations of pyrimidin-1(2H)-ylaminofumarate derivatives demonstrated the significance of density functional theory (DFT) studies in understanding the molecular properties of pyrimidine derivatives. These studies provide insights into the electronic structures and reactivity of pyrimidine compounds, useful for designing new materials and drugs (Saracoglu et al., 2020).
Antimicrobial Activity
Synthesis and investigation of the antimicrobial activity of pyrimidine derivatives against bacteria and fungi revealed their potential as antimicrobial agents. This research contributes to the development of new treatments for infections caused by resistant microorganisms (Badne et al., 2011).
Propriétés
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-20(2)14-13(10-17-16(19-14)21(3)4)18-15(22)11-6-8-12(23-5)9-7-11/h6-10H,1-5H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOUUOHGATYXBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC=C(C=C2)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2675856.png)
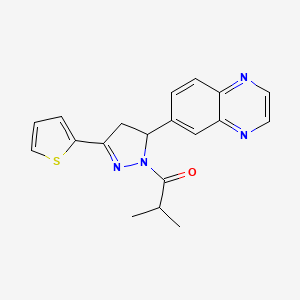
![Methyl 3-[(4-thiomorpholin-4-yloxan-4-yl)methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B2675861.png)
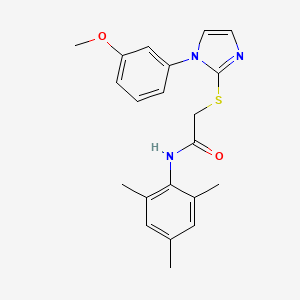

![2,5-dichloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-3-carboxamide](/img/structure/B2675867.png)


![Ethyl 2-[(adamantan-1-yl)amino]acetate](/img/structure/B2675871.png)
![2-isobutyl-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2675873.png)
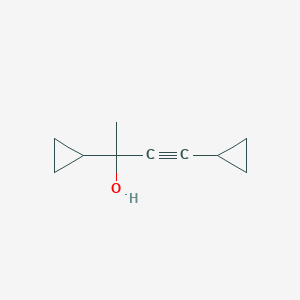
![5-oxo-1-phenyl-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyrrolidine-3-carboxamide](/img/structure/B2675877.png)
